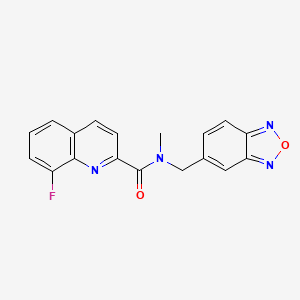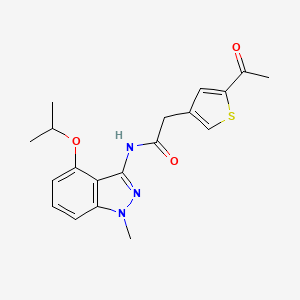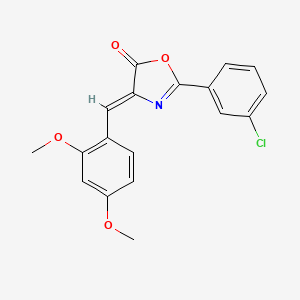![molecular formula C19H22N4O4 B5579260 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5579260.png)
2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that typically exhibit significant biological activity, attributable to their structural features such as the imidazolidinyl and quinolinyl moieties. Such structures are often investigated for their potential in medicinal chemistry and material science due to their unique reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of compounds similar to the target molecule often involves multi-step organic reactions, starting from basic building blocks. For instance, the synthesis of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-ones as blood platelet cAMP phosphodiesterase inhibitors involves complex reaction pathways including substitutions and cyclization steps to introduce the desired functional groups and achieve the cyclic structures (Meanwell et al., 1991).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds with imidazolidinyl and quinolinyl structures have been synthesized and analyzed for their structural activity relationships. For example, a series of aniline derivatives with imidazole substituents were synthesized and showed potent enzyme inhibitory activity and antisecretory effects in gastric acid secretion models (Yamakawa et al., 1991). This suggests that the compound may also have similar synthesis pathways and structural activity relationships that can be explored for various scientific applications.
Pharmacological Applications
Compounds with imidazolidinyl and quinolinyl moieties have been explored for their pharmacological properties. For instance, imidazoquinolones have been studied as potential antibacterial agents (Fujita et al., 1996), indicating the potential for the compound to possess antibacterial properties. Additionally, derivatives of imidazo[4,5-b]quinolin have been evaluated as inhibitors of blood platelet aggregation (Meanwell et al., 1991), suggesting possible applications in cardiovascular research.
Chemical Synthesis and Modifications
The synthesis of related compounds, such as isoaaptamine analogues, involves complex chemical reactions that could provide insights into synthetic pathways applicable to the compound of interest (Walz & Sundberg, 2000). This indicates the possibility of synthesizing and modifying the compound for specific scientific applications.
Enzymatic and Molecular Interactions
The interaction of similar compounds with enzymes and molecular targets provides a basis for investigating the compound's potential interactions. For example, compounds with imidazoquinoline and quinazolinone structures have shown significant enzymatic interactions and biological activities (Iminov et al., 2008), suggesting that the compound may also interact with biological targets in a meaningful way.
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-21(16(24)10-14-18(25)23(3)19(26)22(14)2)11-12-7-8-15(27-4)17-13(12)6-5-9-20-17/h5-9,14H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXKHDKEAMQOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)N(C)CC2=C3C=CC=NC3=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)
![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)
![2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5579192.png)

![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)
![(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)
![3-[({[5-(4-methoxyphenyl)-3-isoxazolyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5579219.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(methylthio)pyrimidin-4-amine](/img/structure/B5579227.png)

![1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5579234.png)
![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5579235.png)

![1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5579253.png)
